molecular formula C9H5Cl2NO2 B2490971 5,6-dichloro-1H-Indole-3-carboxylic acid CAS No. 1404531-95-8

5,6-dichloro-1H-Indole-3-carboxylic acid

Cat. No.: B2490971
CAS No.: 1404531-95-8
M. Wt: 230.04
InChI Key: VZTUPMWAMPRPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-1H-Indole-3-Carboxylic Acid is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the indole ring and a carboxylic acid group at the 3rd position

Scientific Research Applications

5,6-Dichloro-1H-Indole-3-Carboxylic Acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Indole derivatives, including this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The affected pathways and their downstream effects would depend on the specific biological activity being exerted by the compound.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects, depending on the specific activity and the context within which the compound is acting.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-1H-Indole-3-Carboxylic Acid typically involves the chlorination of indole derivatives followed by carboxylation. One common method includes the reaction of 5,6-dichloroindole with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes chlorination, purification, and carboxylation steps, often optimized for large-scale production to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidized derivatives
  • Reduced alcohols or amines
  • Substituted indole derivatives

Comparison with Similar Compounds

    Indole-3-Carboxylic Acid: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.

    5-Chloro-1H-Indole-3-Carboxylic Acid: Contains only one chlorine atom, resulting in different chemical properties and reactivity.

    6-Chloro-1H-Indole-3-Carboxylic Acid: Similar to the above but with the chlorine atom at a different position.

Uniqueness: 5,6-Dichloro-1H-Indole-3-Carboxylic Acid is unique due to the presence of two chlorine atoms, which enhances its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5,6-dichloro-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTUPMWAMPRPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404531-95-8
Record name 5,6-dichloro-1H-indole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.